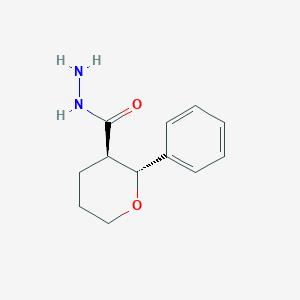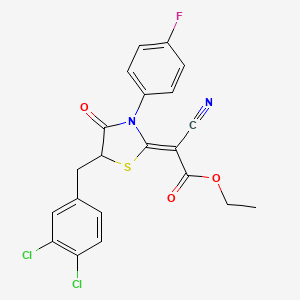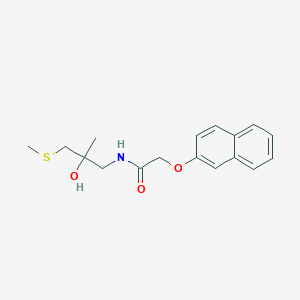
(2R,3R)-2-phenyloxane-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2-phenyloxane-3-carbohydrazide is a chiral compound with significant potential in various scientific fields. It is characterized by its unique oxane ring structure and the presence of a carbohydrazide group, which imparts distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-phenyloxane-3-carbohydrazide typically involves the reaction of a suitable oxane precursor with a hydrazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product. Common solvents used in this synthesis include ethanol and methanol, which facilitate the reaction by providing a suitable medium for the reactants to interact.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. These processes are designed to optimize reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve efficient production on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-2-phenyloxane-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbohydrazide group into other functional groups, such as amines.
Substitution: The oxane ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like bromine and chlorine are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane derivatives with higher oxidation states, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
(2R,3R)-2-phenyloxane-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral catalyst in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2R,3R)-2-phenyloxane-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The carbohydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The oxane ring structure also contributes to its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-2,3-butanediol: Shares a similar oxane ring structure but lacks the carbohydrazide group.
(2R,3R)-dihydroquercetin: A flavonoid with antioxidant properties, similar in its chiral nature but different in its functional groups.
Uniqueness
(2R,3R)-2-phenyloxane-3-carbohydrazide is unique due to its combination of an oxane ring and a carbohydrazide group, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
(2R,3R)-2-phenyloxane-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-14-12(15)10-7-4-8-16-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,13H2,(H,14,15)/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXAIVDFJLSIQV-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C2=CC=CC=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](OC1)C2=CC=CC=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl({[5-(2-methylcyclopropyl)furan-2-yl]methyl})amine](/img/structure/B2888926.png)








![4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}-3-methoxybenzoic acid](/img/structure/B2888939.png)
![Ethyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2888940.png)

![(1S,6S,7R)-7-Bromo-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2888945.png)
